7-(3-chlorophenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system, and various substituted phenyl groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures to form the pyrrolo[2,3-d]pyrimidine core . . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its inhibitory effects on PKB, it is being explored as a potential antitumor agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinase B (PKB or Akt). PKB is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates cell proliferation and survival . By binding to the active site of PKB, the compound prevents its activation and subsequent phosphorylation of downstream targets, thereby inhibiting cell growth and promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit PKB and have shown potent antitumor activity.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative has demonstrated activity against Mycobacterium tuberculosis and is being studied as an antitubercular agent.
The uniqueness of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C30H28ClN5 |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H28ClN5/c1-21-8-6-13-27(22(21)2)34-14-16-35(17-15-34)29-28-26(23-9-4-3-5-10-23)19-36(30(28)33-20-32-29)25-12-7-11-24(31)18-25/h3-13,18-20H,14-17H2,1-2H3 |
InChI Key |
YCCDQHVVKIVPSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6)C |
Origin of Product |
United States |
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